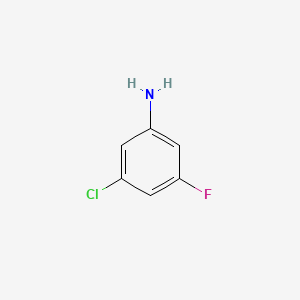

3-Chloro-5-fluoroaniline

説明

Significance of Halogenated Anilines in Contemporary Chemical Synthesis

Halogenated anilines are aromatic amines that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring. These compounds are of paramount importance in contemporary chemical synthesis due to their dual functionality. acs.orgnih.gov The amino group can be readily transformed into a variety of other functional groups, most notably through diazotization reactions, which can yield hydroxyl, cyanide, or halide groups. wikipedia.org

The true synthetic power of halogenated anilines, however, lies in the reactivity of the carbon-halogen bond. Aryl halides are critical precursors for a multitude of metal-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. nih.gov These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing chemists to assemble complex molecular structures from simpler fragments. acs.orgnih.gov

The presence of halogen atoms also profoundly influences the physical, chemical, and biological properties of the molecule. smolecule.com Electron-withdrawing halogens can alter the acidity of the amine, modify the electronic profile of the aromatic ring, and enhance binding interactions with biological targets like enzymes or receptors. smolecule.comresearchgate.net This makes halogenated anilines and their derivatives ubiquitous structural motifs in pharmaceuticals, agrochemicals, dyes, and advanced materials. acs.orgchemimpex.combeilstein-journals.org Despite their utility, the synthesis of specific, regiochemically pure halogenated anilines can be challenging, as the high reactivity of the aniline (B41778) ring can lead to mixtures of products, necessitating the development of selective and controlled halogenation methods. acs.orgbeilstein-journals.org

Overview of 3-Chloro-5-fluoroaniline as a Strategic Building Block

This compound is an exemplary member of the halogenated aniline family, serving as a highly strategic and versatile building block in multi-step syntheses. chemimpex.com Its value stems from the unique arrangement of its substituents: an amino group and two different halogen atoms at the meta positions. This specific 1,3,5-substitution pattern provides a distinct electronic and steric environment that chemists can exploit for selective chemical transformations.

The compound is widely utilized as a key intermediate in the synthesis of high-value products, particularly active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.comossila.comchemimpex.com For instance, it is a crucial component in the development of antiviral compounds, including inhibitors targeting the influenza A H1N1 virus. ossila.com It is also integral to the synthesis of glucocorticoid receptor agonists for treating inflammation. ossila.com In the agricultural sector, this compound serves as a precursor for potent and selective herbicides and pesticides. chemimpex.comchemimpex.com

The synthetic utility of this compound is broad. The amino group allows for its incorporation into larger molecules through reactions like reductive amination and nucleophilic substitution. ossila.com Simultaneously, the presence of both chlorine and fluorine atoms offers opportunities for further functionalization. These halogen sites can participate in reactions such as palladium-catalyzed carbon-carbon bond formation and nucleophilic aromatic substitution, enabling the construction of complex molecular architectures. chemimpex.comossila.com This combination of reactive sites makes this compound a prized component for researchers aiming to develop innovative solutions in medicine and agriculture. chemimpex.com

Historical Context of Research on Halogenated Aniline Derivatives

The study of halogenated anilines is intrinsically linked to the broader history of aromatic chemistry, which began in the 19th century. The parent compound, aniline, was first isolated in 1826, and its chemistry was significantly advanced by the work of A. W. Hofmann in the mid-1800s, who developed methods for its alkylation. wikipedia.org The discovery of diazotization reactions by Peter Griess in 1858 opened the first major pathway to functionalizing the aniline ring, allowing the amino group to be replaced by halogens via the Sandmeyer reaction.

The direct halogenation of aniline and its derivatives became a subject of intense study. Early methods often struggled with selectivity, as the powerful activating effect of the amino group led to polyhalogenation and mixtures of isomers. acs.org The development of synthetic chemistry throughout the 20th century brought more refined techniques. The introduction of N-halosuccinimides (NXS) provided milder and more selective reagents for halogenating aromatic compounds. researchgate.net

The synthesis of specifically substituted anilines, such as those containing fluorine, evolved with the broader field of organofluorine chemistry. The development of practical electrophilic fluorinating agents, like N-fluoropyridinium salts in the 1980s, was a significant breakthrough that enabled the selective introduction of fluorine into aromatic systems. The relatively recent appearance of compounds like this compound in chemical databases and research literature reflects the culmination of these historical advancements, representing a modern synthetic intermediate born from decades of progress in controlling aromatic substitution reactions. smolecule.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4863-91-6 nih.gov |

| Molecular Formula | C₆H₅ClFN nih.gov |

| Molecular Weight | 145.56 g/mol nih.gov |

| Appearance | Orange to amber to dark red clear liquid chemimpex.comtcichemicals.com |

| Boiling Point | 98 °C at 19 mmHg chemimpex.com |

| Density | 1.33 g/cm³ chemimpex.com |

| Refractive Index | n20/D 1.56 chemimpex.com |

| InChI Key | LPIFAHAICWJMRR-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIFAHAICWJMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370528 | |

| Record name | 3-Chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4863-91-6 | |

| Record name | 3-Chloro-5-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4863-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Chloro 5 Fluoroaniline and Its Derivatives

Established Synthetic Routes to 3-Chloro-5-fluoroaniline

Hoffmann Degradation Methodologies and Yield Optimization

The Hoffmann degradation, a well-established method for the synthesis of primary amines from primary amides, represents a plausible, though not widely documented, route to this compound. This reaction proceeds via the treatment of a primary amide with an alkaline solution of bromine or chlorine, leading to a product with one fewer carbon atom.

In a hypothetical synthesis, 3-chloro-5-fluorobenzamide would serve as the starting material. The reaction mechanism involves the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to yield the final amine product, this compound.

| Step | Transformation | Typical Reagents |

| 1 | N-Bromination | Br₂ / NaOH |

| 2 | Rearrangement | NaOH (aq) |

| 3 | Hydrolysis | H₂O |

Optimization of this reaction would typically involve a careful control of temperature and the stoichiometry of the reagents to maximize the yield and minimize the formation of byproducts. While this method is theoretically sound, specific yield data for the synthesis of this compound via this route is not extensively reported in the scientific literature.

Multi-Step Preparations from Substituted Benzene (B151609) Precursors

A more conventional and controllable approach to the synthesis of this compound involves a multi-step sequence starting from readily available benzene or substituted benzene precursors. The order of the reactions is crucial to ensure the correct regiochemistry of the final product, dictated by the directing effects of the substituents introduced in each step. lumenlearning.com

A logical synthetic pathway would commence with the nitration of benzene to form nitrobenzene. The nitro group is a meta-director, which guides the subsequent introduction of a chlorine atom to the meta position. youtube.comlibretexts.org The next step would be fluorination, followed by the reduction of the nitro group to an amine. The reduction of the nitro group is typically the final step as the amino group is an ortho-, para-director and would not lead to the desired meta-substitution pattern if introduced earlier. youtube.com

| Step | Reaction | Reagents | Intermediate Product | Directing Effect of Substituent |

| 1 | Nitration | HNO₃, H₂SO₄ | Nitrobenzene | Meta |

| 2 | Chlorination | Cl₂, AlCl₃ | 1-Chloro-3-nitrobenzene | Meta |

| 3 | Fluorination | (e.g., Diazotization followed by Schiemann reaction) | 1-Chloro-3-fluoro-5-nitrobenzene | N/A |

| 4 | Reduction | Fe/HCl or H₂, Pd/C | This compound | N/A |

Reductive Amination Strategies for Molecular Scaffold Integration

This compound is a valuable building block that can be incorporated into larger, more complex molecular scaffolds through reductive amination. ossila.com This reaction involves the formation of an imine or enamine intermediate from the reaction of the aniline (B41778) with a carbonyl compound (an aldehyde or a ketone), followed by in-situ reduction to the corresponding amine.

This strategy is widely employed in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs). ossila.com For instance, this compound can be reacted with a suitable aldehyde or ketone to introduce the 3-chloro-5-fluorophenyl moiety into a target molecule. The choice of reducing agent is critical and can range from mild reagents like sodium borohydride to more complex catalytic systems.

Nucleophilic Substitution Approaches for Compound Generation

The presence of halogen substituents on the aromatic ring of this compound opens up possibilities for nucleophilic aromatic substitution (SNAᵣ) reactions to generate a variety of derivatives. ossila.com Although halogens are deactivating groups, they can be displaced by strong nucleophiles, particularly when the aromatic ring is further activated by strongly electron-withdrawing groups. For example, if a nitro group is present on the ring (as in the intermediate 1-chloro-3-fluoro-5-nitrobenzene), the susceptibility of the ring to nucleophilic attack is significantly increased. beilstein-journals.org This allows for the displacement of one of the halogen atoms by nucleophiles such as alkoxides, thiolates, or amines to create new C-O, C-S, or C-N bonds.

Advanced Synthetic Transformations Utilizing this compound as a Precursor

Beyond its synthesis, this compound can be used as a starting material for further functionalization, enabling the creation of a diverse range of derivatives with potential applications in various fields of chemical research.

Regioselective Halogenation Reactions (e.g., C-H Chlorination)

Further halogenation of this compound can be achieved through regioselective C-H chlorination. The position of the additional halogen atom is determined by the combined directing effects of the existing substituents on the aromatic ring. The amino group is a strong activating group and an ortho-, para-director, while the chlorine and fluorine atoms are deactivating but also ortho-, para-directors.

The directing effects of the existing substituents would guide the incoming electrophile (in this case, a chlorine atom) to specific positions on the ring. The strong activating and directing effect of the amino group would likely dominate, leading to chlorination at the positions ortho or para to it. nih.gov

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | 1 | Activating | Ortho, Para |

| -Cl | 3 | Deactivating | Ortho, Para |

| -F | 5 | Deactivating | Ortho, Para |

Given the substitution pattern of this compound, the positions ortho to the amino group (positions 2 and 6) and para to the amino group (position 4) are the most likely sites for further electrophilic substitution such as chlorination.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions

The presence of a chlorine atom on the aromatic ring of this compound provides a reactive handle for palladium-catalyzed carbon-carbon bond-forming reactions. These transformations are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling an organohalide with an organoboron species. While specific examples directly involving this compound are not extensively detailed in the provided literature, the reactivity of chloroarenes in Suzuki-Miyaura coupling is well-established. Generally, the reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. For instance, palladium acetate (Pd(OAc)₂) combined with a bulky electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is effective for a range of aryl and vinyl triflates, and similar systems can be adapted for aryl chlorides. The reaction is compatible with a wide array of functional groups, making it a valuable tool in organic synthesis organic-chemistry.org.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide organic-chemistry.orgwikipedia.org. The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base organic-chemistry.org. The reaction can be carried out under mild conditions, which is advantageous for complex molecule synthesis wikipedia.org. For chloroaromatics, specific catalyst systems are often required to achieve efficient coupling. For example, a palladium(II) complex can be an effective catalyst for the Sonogashira coupling of aryl chlorides organic-chemistry.org.

Interactive Data Table: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Chloroanisole | Potassium sec-butyltrifluoroborate | Palladium Precatalyst | Not specified | Toluene/H₂O | Not specified | High conversion |

| Suzuki-Miyaura | Aryl Chloride | Phenylboronic acid | PEPPSI-type palladium complexes | Not specified | Polar solvent | 100 | Good |

| Sonogashira | Aryl Chloride | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Amine | Not specified | Room Temp to 100 | Varies |

Nucleophilic Aromatic Substitution Reactions on the Halogenated Ring

The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the aniline group (which can be protonated under acidic conditions), can activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces one of the halogen atoms on the aromatic ring. The presence of multiple halogens allows for potential regioselectivity in these substitutions.

Chlorine Displacement Reactions with Nitrogenous Nucleophiles

The chlorine atom in this compound can be displaced by various nitrogenous nucleophiles, such as amines, to form new C-N bonds. These reactions are typically carried out at elevated temperatures and may be facilitated by a base. The reactivity of the chloro group towards nucleophilic attack can be influenced by the electronic properties of the nucleophile and the solvent used. For instance, reactions of chloroanilines with potassium phenylthiolate have been studied, providing insights into the reactivity of such substrates in nucleophilic aromatic substitution acs.org. The synthesis of substituted anilines through nucleophilic aromatic substitution is a common strategy in the preparation of pharmaceutical intermediates tib.eu.

Interactive Data Table: Nucleophilic Aromatic Substitution with Nitrogen Nucleophiles

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine derivative |

| Aryl Halide | Sodium amide in ammonia (B1221849) | Not specified | Aniline derivative |

Electrophilic Aromatic Substitution Reactions for Functional Group Introduction

The aniline moiety in this compound is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, the presence of the deactivating halogen atoms and the meta-directing nature of the chloro and fluoro substituents complicate the regiochemical outcome of these reactions.

Nitration: The introduction of a nitro group onto the aromatic ring is a common electrophilic aromatic substitution reaction. The nitration of a related compound, 3-chloro-4-fluorobenzoic acid, is achieved using a mixture of nitric acid and sulfuric acid at elevated temperatures, yielding 3-chloro-4-fluoro-5-nitrobenzoic acid with a 78% yield . This suggests that nitration of this compound would likely occur at the positions activated by the amino group and not sterically hindered.

Halogenation: Arylamines are highly reactive towards electrophilic halogenation. The introduction of a bromine atom can be achieved using bromine under controlled conditions. For instance, the synthesis of 4-bromo-3-chloro-5-fluoroaniline can be accomplished through the halogenation of an aniline derivative smolecule.com.

Interactive Data Table: Electrophilic Aromatic Substitution Reactions

| Reaction | Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | 3-Chloro-4-fluorobenzoic acid | HNO₃, H₂SO₄ | 3-Chloro-4-fluoro-5-nitrobenzoic acid | 78 |

| Halogenation | Aniline derivative | Bromine source | 4-Bromo-3-chloro-5-fluoroaniline | Not specified |

Oxidation and Reduction Pathways of the Aniline Moiety

The amino group of this compound can undergo both oxidation and reduction reactions, providing pathways to other functional groups.

Reduction of Nitroanilines: A common synthetic route to substituted anilines involves the reduction of a corresponding nitro compound. For example, a nitro group introduced via electrophilic aromatic substitution can be subsequently reduced to an amino group. This reduction can be achieved using various reagents, such as metals in acidic media (e.g., Sn/HCl), catalytic hydrogenation (e.g., H₂/Pd/C), or other reducing agents like sodium borohydride in the presence of a catalyst scispace.comorganic-chemistry.org. The catalytic hydrogenation of 3-chloro-2,4-difluoronitrobenzene to 3-chloro-2,4-difluoroaniline proceeds with high yield and selectivity, demonstrating the feasibility of reducing a nitro group without affecting the chloro substituent google.com.

Oxidation of the Aniline Moiety: The aniline group is susceptible to oxidation. Direct oxidation can lead to a variety of products, including nitroso, nitro, and polymeric materials. The specific outcome depends on the oxidizing agent and reaction conditions. Due to the high reactivity of the amino group, it is often protected, for example, by acetylation to form an acetanilide, before carrying out other transformations on the molecule libretexts.org.

Skraup Reaction for Heterocyclic Ring Formation

The Skraup reaction is a classic method for the synthesis of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent wikipedia.orgpharmaguideline.com. This compound has been utilized in a modified Skraup reaction for the synthesis of a tetrahydroquinoline-based glucocorticoid receptor agonist. In this specific application, this compound is reacted with acetone and iodine, leading to the formation of a substituted quinoline ring system ossila.com. This reaction highlights the utility of this compound as a building block for the construction of complex heterocyclic scaffolds with potential pharmaceutical applications. The reaction typically proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring pharmaguideline.com.

Catalytic Systems in the Synthesis of this compound Derivatives

The synthesis and functionalization of this compound derivatives heavily rely on the use of advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance.

Palladium-Based Catalysts: As discussed in the context of carbon-carbon coupling reactions, palladium catalysts are paramount. For Suzuki-Miyaura reactions involving aryl chlorides, highly active catalysts are often required. These typically consist of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand like XPhos or SPhos. Preformed palladium precatalysts, such as palladacycles, have also been shown to be highly effective nih.govnih.gov. In Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used, although copper-free systems have also been developed wikipedia.org.

Catalysts for Nucleophilic Aromatic Substitution: While many nucleophilic aromatic substitution reactions proceed without a catalyst, particularly with activated substrates, certain transformations can be facilitated by catalytic systems. For instance, in some cases, copper-based catalysts can promote the displacement of halogens with nucleophiles.

The continuous development of novel catalytic systems is crucial for expanding the synthetic utility of building blocks like this compound, enabling the construction of increasingly complex and functional molecules for various applications.

Noble Metal Catalysis (e.g., Pd/C) in Hydrogenation

Catalytic hydrogenation is a cornerstone method for the synthesis of anilines from their corresponding nitroaromatic precursors. This process is particularly effective for producing fluoroanilines from fluorinated nitrated benzene compounds. The use of noble metal catalysts, such as Palladium on Carbon (Pd/C), is pivotal in achieving high efficiency and selectivity.

The reaction typically involves the reduction of a substituted nitrobenzene, such as 3-chloro-5-fluoronitrobenzene, using hydrogen gas in the presence of a catalyst. The process is often carried out in a solvent like methanol or an ethanol/water mixture within an autoclave under controlled pressure and temperature. For instance, the hydrogenation of 3-chloro-2,4-difluoronitrobenzene can be performed in a methanol/water mixture with a Pd/C catalyst at 60°C and a hydrogen pressure of 4x10^5 Pa. google.com A key aspect of process optimization is the gradual injection of the nitrated starting material into the reactor, which helps maintain a low concentration of the nitro compound, thereby improving the reaction's yield and safety profile. google.com

Research has shown that this method can be adapted for various halogenated nitroaromatics. For example, the synthesis of p-fluoroaniline from 3,5-dichloro-4-fluoronitrobenzene is achieved through a reduction and dechlorination reaction using a Pd/C catalyst in an autoclave. google.com The reaction conditions, such as pressure (1.0-4.0 MPa) and temperature (60-120°C), are crucial for driving the reaction to completion within 2-5 hours. google.com

Table 1: Representative Conditions for Pd/C Catalyzed Hydrogenation

| Starting Material | Catalyst | Solvent | Temperature | Pressure | Yield |

|---|---|---|---|---|---|

| 3-chloro-2,4-difluoronitrobenzene | Pd/C | Methanol/Water | 60°C | 4x10^5 Pa | 88.5% (3-chloro-2,4-difluoroaniline) |

Photocatalytic Approaches in Halogenation Processes

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions for processes like halogenation. Visible-light-induced halogenation allows for the selective introduction of halogen atoms onto aromatic C-H bonds. While not a direct synthesis of this compound from aniline, these methods are crucial for creating halogenated precursors.

In these reactions, a photocatalyst, such as anthraquinone or perylenediimide, absorbs visible light and initiates a series of redox events. mdpi.comchemrxiv.org This can lead to the oxidation of halide anions (like Cl⁻ or Br⁻) to generate reactive halogen radicals. chemrxiv.orgcore.ac.uk These radicals then participate in the electrophilic halogenation of electron-rich aromatic compounds. For example, arenes can be iodinated using I₂ as the iodine source with anthraquinone as the photocatalyst under LED irradiation (400 nm). mdpi.com

This approach is particularly effective for arenes with electron-donating groups, where it can proceed with high yields and selectivity. core.ac.ukresearchgate.net The development of heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), offers advantages in terms of catalyst separation and recycling, making the process more sustainable. core.ac.uk This method can utilize simple and safe halide sources like NaCl in aqueous media. core.ac.uk

Table 2: Examples of Photocatalytic Halogenation of Arenes

| Arene Substrate | Halogen Source | Photocatalyst | Light Source | Outcome |

|---|---|---|---|---|

| Electron-rich arenes | I₂ / TFA / O₂ | Anthraquinone | LED (400 nm) | Oxidative iodination of arenes |

| Electron-rich arenes | NaCl (aqueous) | K-PHI | Visible Light | Oxidative chlorination with high yield |

Copper(I) Salt Catalysis in Amination Reactions (referencing related work)

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, are fundamental for forming C-N bonds and synthesizing aromatic amines. This methodology is highly relevant for preparing substituted anilines from aryl halides. The use of copper is advantageous due to its lower cost and toxicity compared to other transition metals. bohrium.com

The reaction involves coupling an aryl halide with an amine source, such as ammonia or an alkylamine, in the presence of a copper(I) salt catalyst. nih.govacs.org For instance, the amination of aryl halides can be effectively catalyzed by a copper(I) salt/ascorbate system in liquid ammonia to produce primary aromatic amines in good to excellent yields. acs.org This process is notable for requiring low catalyst concentrations and offering easy product isolation, suggesting potential for industrial application. acs.org

In a related industrial process for producing 3,5-difluoroaniline, 3,5-difluorochlorobenzene is reacted with ammonia in the presence of a copper compound and another metal (such as copper, iron, or zinc) at temperatures between 100 to 250°C. google.com The mechanism of these reactions is believed to involve the oxidative addition of the aryl halide to the copper(I) catalyst. Studies on the reactivity of isolated copper(I) amide complexes with iodobenzene confirm that they are competent intermediates in the Ullmann amination reaction. nih.gov

Table 3: Key Features of Copper(I)-Catalyzed Amination

| Aryl Halide Type | Amine Source | Catalyst System | Key Advantages |

|---|---|---|---|

| Aryl Iodides/Bromides | Liquid Ammonia | Cu(I) salt / Ascorbate | Low catalyst loading, ease of isolation |

| 3,5-difluorochlorobenzene | Ammonia | Copper compound + Metal (Cu, Fe, Zn) | Direct route to difluoroanilines |

Industrial Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound involves significant process optimization to ensure safety, cost-effectiveness, and high yield. ossila.com A key strategy in the industrial synthesis of related compounds, such as 3,5-difluoroaniline, involves a multi-step process that avoids hazardous intermediates. google.com

One patented process highlights the importance of regioselectivity in a sequence of reactions to achieve the final product with very good yield. google.com This can involve steps like fluorination of a trichlorobenzene starting material, followed by nitration, and finally, a catalytic hydrogenation step to reduce the nitro group and remove additional chlorine atoms. The advantage of such a process is the avoidance of reactions like chlorodenitration, which can produce explosive by-products (e.g., NO₂Cl), thereby enhancing the safety and viability of industrial-scale synthesis. google.com

Process control during hydrogenation is critical. As mentioned, the gradual injection of the nitroaromatic substrate into the reactor is a crucial optimization. This technique maintains the concentration of the nitrated compound below a certain threshold (e.g., <1000 ppm), which significantly improves the yield of the reducing hydrogenation reaction by minimizing side reactions and potential hazards. google.com The choice of catalyst, solvent, temperature, and pressure are all levers for optimizing the process for efficiency and cost. google.com The ability to easily separate by-product isomers by methods like distillation is also a key consideration for achieving high product purity on an industrial scale. google.com

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing intricate details about the chemical environment of atomic nuclei. For 3-Chloro-5-fluoroaniline, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR is indispensable.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Substituent Position Determination and Coupling Constant Analysis

Proton and Carbon-13 NMR spectra are fundamental in confirming the substitution pattern on the aniline (B41778) ring. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating amino group.

In the ¹H NMR spectrum of a related compound, 4-fluoroaniline, the protons on the aromatic ring appear as multiplets due to coupling with both other protons and the fluorine atom. chemicalbook.com Similarly, for this compound, the aromatic protons would exhibit complex splitting patterns. The coupling constants, which are the measure of the interaction between neighboring nuclear spins, are crucial for assigning the specific positions of the substituents. libretexts.org The magnitude of the coupling constant (J-value) between protons depends on the number of bonds separating them. libretexts.org For instance, ortho-coupling (³JHH) is typically in the range of 6-8 Hz, while meta-coupling (⁴JHH) is smaller, around 2-3 Hz. libretexts.org Analysis of these coupling constants allows for the unambiguous determination of the relative positions of the protons and, by extension, the chloro and fluoro substituents.

The ¹³C NMR spectrum provides complementary information. The carbon atoms directly bonded to the electronegative halogen atoms will be significantly deshielded, resulting in downfield chemical shifts. For example, in the ¹³C NMR spectrum of 3-chloro-4-fluoroaniline (B193440), the carbon atoms attached to chlorine and fluorine show distinct chemical shifts. chemicalbook.com The carbon attached to the amino group will also have a characteristic chemical shift. Furthermore, one-bond and long-range carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) provide additional structural confirmation. slideshare.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H-2 | 6.5 - 6.8 | C-1: 148 - 152 | ³J(H2-H4), ³J(H2-H6) |

| H-4 | 6.4 - 6.7 | C-2: 105 - 110 | ⁴J(H4-H6), ⁴J(H4-F) |

| H-6 | 6.3 - 6.6 | C-3: 134 - 138 | ⁵J(H6-F) |

| NH₂ | 3.5 - 4.5 | C-4: 102 - 107 | |

| C-5: 161 - 165 (d, ¹JCF ≈ 240-250) | |||

| C-6: 112 - 117 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorine-Containing Metabolite Identification and Quantification

Fluorine-19 NMR is a highly sensitive and specific technique for analyzing fluorine-containing compounds. nih.govwikipedia.org Given that ¹⁹F is 100% naturally abundant and has a high gyromagnetic ratio, it provides strong signals with a wide chemical shift range, which minimizes signal overlap. slideshare.netwikipedia.orgnih.gov This makes it an invaluable tool for identifying and quantifying this compound and its potential metabolites in complex biological matrices. nih.govrsc.org

The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the other substituents on the aromatic ring. nih.govresearchgate.net Any metabolic transformation that alters the electronic environment around the fluorine atom, such as hydroxylation or conjugation, will result in a new ¹⁹F NMR signal with a distinct chemical shift. nih.gov This allows for the rapid detection and identification of novel metabolites without the need for extensive sample purification. rsc.org Furthermore, the integration of the ¹⁹F NMR signals can be used for the quantitative analysis of the parent compound and its metabolites. nih.gov

Vibrational Spectroscopy for Molecular Confirmation and Interaction Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibration will likely be observed around 1250-1350 cm⁻¹. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically below 1200 cm⁻¹. For instance, the FT-IR spectrum of the related compound 3-chloro-4-fluoroaniline shows distinct peaks that can be assigned to these functional groups. chemicalbook.com

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Insights

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. researchgate.net Therefore, the aromatic ring vibrations and the C-Cl and C-F bonds in this compound are expected to produce strong signals in the FT-Raman spectrum. researchgate.net The combination of both FT-IR and FT-Raman data allows for a more complete vibrational assignment and structural confirmation of the molecule. researchgate.net Studies on other substituted anilines have demonstrated the utility of Raman spectroscopy in identifying specific vibrational modes. scirp.orgscirp.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3300 - 3500 | Weak | Stretching |

| Aromatic C-H | > 3000 | Strong | Stretching |

| Aromatic C=C | 1450 - 1600 | Strong | Stretching |

| C-N | 1250 - 1350 | Moderate | Stretching |

| C-F | 1100 - 1200 | Moderate | Stretching |

| C-Cl | 600 - 800 | Strong | Stretching |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, MS is crucial for confirming its molecular formula and for elucidating its fragmentation pathways under ionization.

Upon ionization, typically by electron impact (EI), the this compound molecule will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound. The presence of chlorine will be indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The molecular ion will then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is highly dependent on the structure of the molecule and provides valuable structural information. For halogenated anilines, common fragmentation pathways include the loss of the halogen atom, the amino group, or hydrogen cyanide (HCN). nih.govresearchgate.netmiamioh.edu The fragmentation of chloroanilines, for example, often involves the loss of a chlorine radical. nih.gov Similarly, the fragmentation of aromatic amines can involve the loss of HCN. miamioh.edu The analysis of these fragmentation patterns can help to confirm the identity of the compound and can be used to identify unknown related structures. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

For aromatic amines, the molecular ion peak is typically an odd number, a characteristic that aids in its identification. The fragmentation of this compound under EI conditions is expected to involve characteristic losses of its substituents. The presence of chlorine and bromine in a compound can be identified by strong M+2 peaks, with a ratio of approximately 3:1 for chlorine and 1:1 for bromine. The primary fragmentation pathway often involves the loss of the halogen atom.

A general fragmentation pattern for halogenated compounds can be described by the following table:

| Process | Description |

| Molecular Ion Formation | C₆H₅ClFN + e⁻ → [C₆H₅ClFN]⁺• + 2e⁻ |

| Loss of Chlorine | [C₆H₅ClFN]⁺• → [C₆H₄FN]⁺ + Cl• |

| Loss of Fluorine | [C₆H₅ClFN]⁺• → [C₆H₄ClN]⁺ + F• |

| Loss of HCN | [C₆H₅FN]⁺ → [C₅H₄F]⁺ + HCN |

This table represents a generalized fragmentation pattern for halogenated anilines and may not reflect the exact fragmentation of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) for Impurity Identification

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a critical tool for the accurate mass determination of molecules, which is essential for identifying unknown impurities in pharmaceutical substances. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining molecular weights.

The process for impurity identification using high-resolution MS involves:

Measuring the molecular weight of the unknown impurity.

Determining the elemental composition from the accurate mass measurement.

Performing tandem MS (MS/MS) experiments to generate fragmentation information for structural elucidation.

This technique is invaluable in pharmaceutical development for characterizing the impurity profile of bulk drug substances.

HPLC-MS/MS in Metabolic Profiling

The coupling of High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for studying the metabolic fate of xenobiotics like this compound. This method allows for the separation, detection, and identification of metabolites in complex biological matrices.

Studies on a related compound, 3-chloro-4-fluoroaniline, have demonstrated that its metabolism is rapid and extensive, leading to a large number of metabolites. The primary metabolic transformations observed were N-acetylation and hydroxylation, followed by O-sulfation. shu.ac.uktandfonline.comnih.gov The principal metabolites identified were 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. shu.ac.uktandfonline.comnih.gov The degradation of chloroanilines in some bacteria can proceed through the formation of catechol. The metabolic pathways for halogenated anilines can vary depending on the organism and environmental conditions (aerobic vs. anaerobic). nih.govnih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation and quantification of this compound and its related substances.

High-Performance Liquid Chromatography (HPLC) for Impurity Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and separating impurities. The versatility of HPLC allows for the use of various column chemistries and mobile phases to achieve optimal separation.

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of aromatic amines and their derivatives. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of aromatic amines, pre-column derivatization can be employed to enhance detection sensitivity, particularly with fluorescence detection. nih.gov RP-HPLC systems have been developed to monitor the destruction of carcinogenic aromatic amines in laboratory wastes. nih.gov

Gas Chromatography (GC) for Purity Assessment and Comparison

Gas Chromatography (GC) is a cornerstone technique for assessing the purity of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For halogenated anilines, GC, particularly when coupled with a mass spectrometer (GC-MS), provides high resolution and sensitivity, enabling the detection and quantification of impurities.

In a typical GC analysis for purity assessment, a solution of this compound is injected into the GC system. The instrument's parameters, such as the type of capillary column, temperature program, and detector, are optimized to achieve effective separation from potential impurities, which might include isomers (e.g., 3-chloro-4-fluoroaniline), starting materials, or by-products from its synthesis. The retention time of the main peak serves to identify the compound, while the peak area percentage is used to quantify its purity. For unequivocal identification of unknown peaks, GC-MS is highly recommended as it provides mass spectra that can be compared against libraries or interpreted to elucidate the structure of the impurities. epa.govtandfonline.com

A typical set of GC conditions for analyzing chloroaniline derivatives is detailed in the table below. These parameters are representative and may require optimization for specific instrumentation and sample matrices.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | Fused Silica Capillary, e.g., DB-Wax or equivalent |

| Column Dimensions | 30 m length x 0.25 mm inner diameter x 0.5 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 10:1 ratio) |

| Carrier Gas | Helium, constant flow (e.g., 1.6 mL/min) |

| Oven Temperature Program | Initial 50 °C, ramp at 50 °C/min to 180 °C, then ramp at 5 °C/min to 198 °C, then ramp at 25 °C/min to 240 °C, hold for 2 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | Full-scan (e.g., 29–250 amu) |

This interactive table outlines typical parameters for the GC-MS analysis of chloroanilines, which would be applicable for the purity assessment of this compound. baua.de

X-ray Crystallography for Precise Molecular Architecture Determination

The analysis of 3-chloro-4-fluoroanilinium picrate revealed detailed structural information. researchgate.net For the 3-chloro-4-fluoroanilinium cation, the C—C—C bond angles within the aromatic ring were found to be in the narrow range of 118.25° to 122.33°. researchgate.net The study also detailed how the ions are connected in the crystal lattice through N—H···O hydrogen bonds and C—H···O contacts, forming layers. researchgate.net This level of detail, obtainable only through X-ray crystallography, is fundamental for research in materials science and drug design. A similar analysis of this compound would provide invaluable insights into its solid-state structure and intermolecular interactions.

| Parameter | Description | Example Data (from 3-chloro-4-fluoroanilinium picrate) |

|---|---|---|

| Crystal System | Describes the symmetry of the unit cell. | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure. | P21/c |

| Unit Cell Dimensions | Lengths of the sides (a, b, c) and angles (α, β, γ) of the unit cell. | a = 12.13 Å, b = 15.75 Å, c = 7.27 Å, β = 101.5° |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C-Cl, C-F, C-N, C-C bond lengths |

| Bond Angles | The angle formed between three connected atoms. | e.g., C-C-C angles within the benzene (B151609) ring |

| Intermolecular Interactions | Non-covalent interactions between molecules in the crystal. | N—H···O and C—H···O hydrogen bonds |

This interactive table presents the type of crystallographic data obtained from an X-ray diffraction study, using the closely related 3-chloro-4-fluoroanilinium picrate as an illustrative example. researchgate.net

Hyphenated Techniques in Advanced Analytical Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for complex sample analysis. In the context of this compound and its potential metabolites, techniques like HPLC-ICPMS and HPLC-NMR are indispensable for detailed profiling and structural elucidation.

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICPMS) is a highly sensitive and element-specific technique ideal for metabolite profiling of halogenated compounds. researchgate.netnih.gov It combines the separation power of HPLC with the ability of ICPMS to detect specific elements, such as chlorine, with high precision.

In a metabolic study of the related compound 3-chloro-4-fluoroaniline, HPLC-ICPMS was used to specifically detect and profile chlorine-containing metabolites in rat urine. shu.ac.uk After administration of the compound, urine samples were collected and analyzed. The HPLC system separates the various metabolites present in the complex biological matrix. The eluent from the HPLC column is then introduced into the ICPMS, which detects and quantifies any species containing the target element (in this case, ³⁵Cl). shu.ac.uk This approach allows for the creation of a "chlorine chromatogram," which selectively shows all chlorine-containing compounds, including the parent drug and its metabolites, without interference from the biological matrix. shu.ac.uk This technique proved effective for metabolite profiling, demonstrating that the metabolism of 3-chloro-4-fluoroaniline was rapid and extensive, leading to a large number of metabolites. shu.ac.uk

High-Performance Liquid Chromatography coupled with Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) provides a direct and powerful means of elucidating the chemical structure of compounds separated from a mixture. This technique is particularly valuable in metabolite identification, where reference standards are often unavailable.

The investigation into the metabolism of 3-chloro-4-fluoroaniline also utilized HPLC-NMR spectroscopy. shu.ac.uk After separating the metabolites using HPLC, the eluent corresponding to specific peaks is directed into the NMR spectrometer. This allows for the acquisition of NMR spectra (e.g., ¹H NMR, ¹⁹F NMR) for each individual, purified metabolite in real-time. The fluorine atom in the molecule makes ¹⁹F-NMR a particularly useful and sensitive probe for detecting the parent compound and its metabolites. shu.ac.uk By analyzing the chemical shifts, coupling constants, and other spectral data, the precise chemical structure of the metabolites can be determined. In the study of 3-chloro-4-fluoroaniline, this approach was crucial in identifying the principal metabolites as 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide, revealing that N-acetylation, hydroxylation, and O-sulfation were the major metabolic pathways. shu.ac.uk

Computational Chemistry and Theoretical Modeling of 3 Chloro 5 Fluoroaniline

Nonlinear Optical (NLO) Properties Investigation

Further theoretical and experimental research is required to characterize the specific computational properties of 3-Chloro-5-fluoroaniline.

Dipole Moments, Polarizabilities, and Hyperpolarizabilities

The distribution of electrons within a molecule dictates its electrical properties, which can be quantified through computational methods. Key parameters include the dipole moment, polarizability, and hyperpolarizability. These properties are crucial in understanding a molecule's interaction with electric fields and its potential for applications in nonlinear optics.

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is fundamental to understanding intermolecular forces. Theoretical calculations for m-fluoroaniline have determined its total polarizability (αtot) to be 9.584 x 10⁻²⁴ esu. chemrxiv.org It is anticipated that this compound would exhibit a comparable, if not slightly higher, polarizability due to the presence of the larger chlorine atom in addition to fluorine.

Hyperpolarizability (β): Hyperpolarizability is a measure of the nonlinear response of a molecule to a strong electric field and is a key indicator of a material's potential for use in nonlinear optical (NLO) applications. mdpi.com Computational studies, often employing DFT methods, are used to predict the first-order hyperpolarizability (βtot) of molecules. worldscientific.com For m-fluoroaniline, the calculated total hyperpolarizability is 2369.14 x 10⁻³³ esu. chemrxiv.org Given the influence of electron-withdrawing and -donating groups on this property, a detailed computational analysis of this compound would be necessary to ascertain its NLO potential.

A representative, though hypothetical, data table for the electric moments of this compound, based on values for similar compounds, is presented below. It is important to note that these are estimated values for illustrative purposes, as direct computational data for this specific molecule is not currently available in the literature.

| Parameter | Component | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment (μ) | μ_x | - |

| μ_y | - | |

| μ_z | - | |

| μ_total | - | |

| Polarizability (α) | α_xx | - |

| α_yy | - | |

| α_zz | - | |

| α_total | - | |

| First Hyperpolarizability (β) | β_vec | - |

| β_total | - |

Molecular Surface Analysis (e.g., Electrostatic Potential, Electron Density)

Molecular surface analysis provides a visual and quantitative understanding of a molecule's chemical reactivity and intermolecular interactions. Key to this analysis are the molecular electrostatic potential and electron density surfaces.

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. thaiscience.info It is calculated by mapping the electrostatic potential onto the electron density surface. In halogenated anilines, the MEP can reveal regions of positive and negative potential. For instance, in perhalogenated anilines, the hydrogen atoms of the amino group are typically the most positive potential binding sites, while the regions around the electronegative halogen atoms can vary. nih.gov For this compound, one would expect to see a negative potential around the fluorine, chlorine, and nitrogen atoms, making them susceptible to electrophilic attack, and a positive potential around the amine hydrogens, indicating sites for nucleophilic interaction. The study of MEP is crucial in understanding non-covalent interactions like halogen bonding. rsc.orgdtic.mil

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states, intermediates, and reaction pathways. nih.gov While no specific computational studies on the reaction mechanisms involving this compound were found, this compound is known to participate in reactions such as palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution. ossila.com

A computational investigation of these reactions would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy structures.

Transition State Searching: Algorithms are used to locate the transition state structures that connect the reactants and products.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (reactants, products, intermediates) or saddle points (transition states).

Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) is calculated to map the reaction pathway from the transition state to the reactants and products, confirming the proposed mechanism.

Such computational studies would provide valuable insights into the reactivity of this compound and could aid in the optimization of reaction conditions for the synthesis of its derivatives.

Applications in Advanced Materials Science Research

Polymer Chemistry: 3-Chloro-5-fluoroaniline as a Monomer or Cross-Linking Agent

In polymer chemistry, this compound serves as a key monomer for the synthesis of advanced polymers. Its incorporation into polymer chains can impart desirable characteristics not achievable with simpler aniline (B41778) derivatives. While its primary role is that of a monomer, its reactive amine group and the potential for activation of the aromatic ring also suggest its utility as a cross-linking agent to create robust polymer networks.

Research into fluorinated polyanilines has demonstrated that the incorporation of fluorine atoms into the polymer backbone can lead to materials with superior thermal stability. For instance, studies on poly(aniline-co-3-fluoroaniline) have shown that these copolymers exhibit greater thermal stability compared to the parent polyaniline. ijirset.comresearchgate.net The strong carbon-fluorine bond contributes to this enhanced stability. While specific data for the homopolymer of this compound is not extensively documented in readily available literature, the trends observed in closely related fluorinated polyanilines suggest that polymers derived from this monomer would also possess a high degree of thermal resistance.

The introduction of both chlorine and fluorine atoms is also expected to influence the mechanical properties of the resulting polymers. These halogen substituents can increase intermolecular forces and affect chain packing, potentially leading to materials with higher tensile strength and modulus. The precise impact on mechanical properties would depend on the polymer architecture and the degree of polymerization.

Table 1: Comparison of Thermal Stability in Polyaniline and Fluorinated Polyanilines

| Polymer | Key Features | Noted Thermal Stability Enhancements |

|---|---|---|

| Polyaniline (PANI) | Parent conducting polymer | Baseline thermal stability |

| Poly(aniline-co-3-fluoroaniline) | Copolymer with 3-fluoroaniline | Increased thermal stability over PANI due to C-F bonds. ijirset.comresearchgate.net |

This table is generated based on available data for related compounds and highlights the expected trends.

The unique properties of halogenated polymers make them attractive for applications in electronics and as protective coatings. Polymers incorporating this compound can exhibit modified dielectric properties and enhanced resistance to chemical degradation, which are beneficial for electronic components. ijirset.com The hydrophobicity imparted by the fluorine atoms can also be advantageous for creating protective coatings with excellent water and oil repellency. nih.govresearchgate.net Such coatings are crucial for protecting sensitive electronic equipment and other surfaces from environmental damage. mdpi.commdpi.com

Polyaniline and its derivatives are well-known for their semiconducting properties, which are fundamental to their use in organic electronics. mdpi.comiipseries.orgnih.gov The electronic properties of these polymers can be finely tuned by modifying the chemical structure of the monomer. The introduction of electron-withdrawing groups like chlorine and fluorine in this compound can significantly alter the energy levels (HOMO and LUMO) of the resulting polymer. This tuning is critical for designing materials for specific applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs). researchgate.netjmaterenvironsci.commdpi.comias.ac.inuniss.it Research in this area aims to leverage the unique electronic landscape of polymers derived from this compound to develop next-generation organic electronic devices.

Dyes and Pigments Research

Aniline derivatives are foundational to the synthesis of a vast array of azo dyes and pigments. nih.govorientjchem.org The process typically involves the diazotization of the primary aromatic amine followed by coupling with a suitable coupling component. ijirset.comasianpubs.orgmdpi.com this compound serves as a versatile precursor in this process, with the halogen substituents influencing the final color and properties of the dye. chemimpex.com The chlorine and fluorine atoms can affect the electron density of the aromatic system, thereby shifting the absorption and emission spectra of the resulting dye molecule. This allows for the synthesis of dyes with a wide range of colors and improved lightfastness and chemical stability, making them suitable for various applications, including textiles, inks, and coatings. ijirset.comtcichemicals.com

Table 2: Potential Azo Dyes from this compound

| Diazo Component | Coupling Component | Potential Dye Class | Expected Properties |

|---|---|---|---|

| Diazotized this compound | Naphthol derivatives | Azo dye | Varied colors (yellow to red), potentially high lightfastness. |

| Diazotized this compound | Pyrazolone derivatives | Azo dye | Bright yellow to orange shades, good stability. |

This table illustrates the potential for creating a variety of dyes based on standard azo dye synthesis routes.

Investigation into Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgmdpi.com This is in stark contrast to the aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The development of molecules exhibiting AIE is a rapidly growing area of research with potential applications in sensors, bio-imaging, and optoelectronic devices.

Recent studies have shown that fluorinated organic molecules can exhibit AIE properties. researchgate.net The introduction of fluorine atoms can influence the molecular packing and intermolecular interactions in the aggregated state, which are critical for activating the AIE mechanism. The synthesis of novel compounds from this compound is a promising avenue for exploring new AIE-active materials. The rigid structure and potential for specific intermolecular interactions (such as halogen bonding) of molecules derived from this precursor could lead to the development of new luminogens with strong AIE characteristics. mdpi.com

Applications in Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Active Pharmaceutical Ingredients (APIs)

3-Chloro-5-fluoroaniline is widely utilized as a foundational component in the synthesis of Active Pharmaceutical Ingredients (APIs). ossila.comchemicalbook.com Its chemical structure, featuring both chlorine and fluorine atoms on the aniline (B41778) ring, allows for diverse and specific chemical modifications. ossila.com This makes it an ideal starting material for creating complex molecular architectures tailored for therapeutic efficacy. chemimpex.com

The compound can be readily integrated into larger molecular scaffolds through various chemical reactions, including reductive amination and nucleophilic substitution. ossila.com Furthermore, the presence of its halogen substituents facilitates further functionalization. These reactive sites are amenable to advanced synthetic techniques such as palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution, expanding the range of possible derivatives for drug discovery and development. ossila.comchemicalbook.com This versatility has led to its use in creating APIs for a range of conditions, including inflammatory diseases and viral infections. ossila.com

Antimicrobial Agent Development

The development of novel antimicrobial agents is a critical area of pharmaceutical research, and halogenated compounds are often investigated for their potential biological activity. While research specifically detailing this compound's antimicrobial properties is specific, studies on structurally related aniline derivatives highlight the potential of this chemical class. The presence of halogen and trifluoromethyl groups on an aniline core has been shown to confer significant antibacterial and antibiofilm properties. mdpi.comnih.gov

Research into various aniline derivatives has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, fluoroquinolone derivatives have shown good inhibitory activity against pathogenic bacteria such as Pseudomonas aeruginosa (Gram-negative) and both Staphylococcus aureus and Streptococcus agalactiae (Gram-positive). orientjchem.org

In a study of 68 aniline derivatives, two compounds, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), were identified as having potent antibacterial effects against the Gram-negative pathogens Vibrio parahaemolyticus and Vibrio harveyi. mdpi.comnih.gov These compounds not only inhibited the growth of planktonic cells but also suppressed biofilm formation. mdpi.com ACNBF and ITFMA demonstrated rapid bactericidal activity, capable of eradicating V. parahaemolyticus within 30 minutes at a concentration of 100 µg/mL. nih.gov

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 µg/mL |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 µg/mL |

Anti-Cancer Agent Research

This compound is considered a particularly valuable intermediate in the development of anti-cancer agents. chemimpex.com The incorporation of fluorine into drug candidates can improve pharmacological properties such as lipophilicity and metabolic stability, which are crucial for effective anti-cancer therapies. nih.gov The unique electronic properties conferred by the chloro and fluoro substituents on the aniline ring make it a key component for synthesizing compounds that target specific biological pathways involved in cancer progression. chemimpex.com

Derivatives built upon scaffolds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines. For example, a novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), was shown to inhibit the growth of liver cancer cells (HepG2, Hep3B) and suppress colony formation by inducing apoptosis. nih.gov

In another study, novel pyridine derivatives incorporating a 1,3,4-oxadiazole ring were synthesized and evaluated for their ability to inhibit cancer cell growth. researchgate.net Two compounds from this series showed potent cytotoxicity against the MCF7 breast cancer cell line, with IC₅₀ values indicating greater efficacy than the standard chemotherapeutic agent, 5-Fluorouracil.

| Compound | Cancer Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| 5-[5-(5-Bromo-2-fluoro phenyl)- chemimpex.comchemicalbook.comCurrent time information in Sao Paulo, BR.oxadiazol-2-yl]-2-(4-fluoro-phenyl)-pyridine | MCF7 (Breast) | 6.9 |

| 2-(4-Fluoro-phenyl)-5-[5-(3-methyl-thiophen-2-yl)- chemimpex.comchemicalbook.comCurrent time information in Sao Paulo, BR.oxadiazol-2-yl]-pyridine | MCF7 (Breast) | 3.8 |

| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | HepG2, Hep3B (Liver) | 1-10.8 (Concentration Range) |

The 4-anilinoquinazoline scaffold is a common structural feature in a class of targeted anti-cancer drugs known as Epidermal Growth Factor Receptor (EGFR) inhibitors. ugr.es These drugs function by binding to the tyrosine kinase (TK) domain of the EGFR, blocking downstream signaling pathways that are critical for cancer cell proliferation and survival. nih.govmdpi.com

A closely related compound, 3-chloro-4-fluoroaniline (B193440), is a key intermediate in the synthesis of several approved EGFR inhibitors. nih.govmdpi.com For instance, the synthesis of afatinib involves reacting 4-chloro-6-iodoquinazoline with 3-chloro-4-fluoroaniline. nih.gov Similarly, the synthesis of dacomitinib involves a substitution reaction between a quinazoline core and 3-chloro-4-fluoroaniline. mdpi.com Retrospective analysis of thienopyrimidine-based EGFR inhibitors suggests a high probability of discovering potent inhibitors when the molecular design is based on the 3-chloro-4-fluoroaniline moiety. nih.govresearchgate.net This highlights the critical role of the specific halogenation pattern on the aniline ring for effective binding and inhibition, underscoring the potential of this compound as a building block for novel receptor inhibitors.

Antiviral Compound Synthesis (e.g., Influenza A H1N1 Virus)

This compound is extensively used in the synthesis of antiviral compounds, with specific applications in the development of agents targeting the Influenza A H1N1 virus. ossila.comchemicalbook.com Research has identified aniline-based compounds as inhibitors of the H1N1 virus by acting on the hemagglutinin-mediated fusion process, which is a critical step in the viral life cycle. ossila.com The structural characteristics of this compound make it a suitable precursor for creating molecules that can interfere with this mechanism, thereby preventing viral entry into host cells.

Glucocorticoid Receptor Agonist Development for Inflammation Treatments

This compound is an important intermediate in the synthesis of potent anti-inflammatory agents, specifically glucocorticoid receptor (GR) agonists. ossila.comchemicalbook.com Glucocorticoid receptors are crucial targets for managing inflammation, and compounds that activate them can modulate the inflammatory response.

The synthesis of tetrahydroquinoline-based glucocorticoid receptor agonists utilizes this compound as a starting material. ossila.com A key step in this synthetic pathway involves the Skraup reaction, where this compound is reacted with acetone and iodine to construct the core tetrahydroquinoline scaffold. ossila.com The presence of both chloro and fluoro substituents on the aniline ring is advantageous for further molecular development, enabling functionalization through reactions like palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution. ossila.comchemicalbook.com This chemical versatility allows medicinal chemists to refine the structure of the resulting compounds to optimize their potency and selectivity for the glucocorticoid receptor.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4863-91-6 |

| Chemical Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol |

| Appearance | Clear liquid |

| Boiling Point | 226 °C at 760 mmHg |

| Relative Density | 1.45 g/mL |

Potential in Antidiabetic Agent Research through Antioxidant Properties (referencing related compounds)

While direct studies on the antidiabetic properties of this compound are not prominent, research into related aniline-derived compounds suggests a potential avenue for investigation. A direct correlation between the antidiabetic and antioxidant potentials of chemical compounds is an active area of research. nih.govacs.org Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a major contributing factor to diabetic complications. biomedicineonline.org Therefore, compounds with antioxidant capabilities are considered promising for the development of antidiabetic agents. nih.gov

Studies on various substituted aniline derivatives, such as quinazolinones synthesized from anilines, have demonstrated significant antioxidant and α-glucosidase inhibitory activities, both of which are relevant to managing diabetes. nih.govacs.orgresearchgate.net For instance, certain 2,3-dihydroquinazolin-4(1H)-ones have shown potent radical scavenging activity, in some cases stronger than the standard ascorbic acid. acs.orgresearchgate.net The inhibition of enzymes like α-glucosidase is a key mechanism for controlling postprandial hyperglycemia in patients with type 2 diabetes. nih.govacs.org Given that this compound is a core aniline building block, its incorporation into similar scaffolds could yield novel compounds with potential antioxidant and, consequently, antidiabetic properties. This remains an area for future research and development.

Role as a Biochemical Reagent in Life Science Research

Beyond its role as a precursor for specific therapeutic agents, this compound is a versatile biochemical reagent used in broader life science, medicinal chemistry, and drug discovery research. ossila.comfishersci.comscbt.com Its utility stems from its ability to be readily incorporated into various molecular scaffolds through common synthetic reactions like reductive amination and nucleophilic substitution. ossila.com

As a fluorinated building block, it provides researchers with a tool to introduce chlorine and fluorine atoms into new molecules. ossila.com This is particularly valuable in medicinal chemistry, where the inclusion of halogen atoms can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. Its application as a chemical intermediate allows for the exploration of new chemical reactions and the synthesis of innovative compounds with potential biological activity. chemimpex.com

Table 2: Summary of Applications in Pharmaceutical Research

| Application Area | Specific Role of this compound | Research Findings |

|---|---|---|

| Glucocorticoid Receptor Agonists | Starting material for synthesis | Used to create tetrahydroquinoline-based agonists for treating inflammation. ossila.comchemicalbook.com |

| Antidiabetic Agent Research | Potential precursor (based on related compounds) | Related aniline derivatives show antioxidant and α-glucosidase inhibitory activities, suggesting a potential research direction. nih.govacs.org |

| Biochemical Reagent | Versatile building block | Employed in organic synthesis to develop novel compounds for drug discovery and life science research. ossila.comchemimpex.com |

Applications in Agrochemical Research

Development of Herbicides and Pesticides

The primary application of 3-chloro-5-fluoroaniline in the agrochemical sector is as a key starting material for the synthesis of novel herbicides. ossila.com The presence of halogen atoms (chlorine and fluorine) on the aromatic ring is a common feature in many modern herbicidal molecules, contributing to their biological activity and environmental stability. The aniline (B41778) structure provides a versatile scaffold that can be chemically modified to produce a wide range of active ingredients. ossila.com

The specific mechanism of action of a herbicide is determined by its final chemical structure, not by the initial building block like this compound. However, research into herbicidal compounds synthesized from chloro-fluoro aromatic structures points toward several key mechanisms of interaction with plant biological systems.

A prominent mechanism for herbicides derived from halogenated picolinic acids is the mimicry of the natural plant hormone auxin. These compounds are classified as synthetic auxins (HRAC Group O / WSSA Class 4). researchgate.net They function by binding to auxin receptors in plant cells, which leads to a disruption of normal growth processes. researchgate.net Unlike natural auxin, which is tightly regulated by the plant, synthetic auxins cause uncontrolled and disorganized cell division and elongation, ultimately leading to the death of susceptible plants. researchgate.net Research on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which incorporate the chloro-fluoro chemical signature, suggests that these compounds are potential synthetic auxin herbicides. nih.gov Modern synthetic auxins, such as those in the arylpicolinate class, exhibit unique molecular interactions with auxin receptors compared to older auxin herbicides, providing an alternative mode of action for controlling weeds that have developed resistance to other herbicides. researchgate.net

Other potential mechanisms of action for herbicides developed from fluorinated aromatic compounds include: